molecular formula C20H29NO5 B14164631 Tert-butyl 3-(4-(benzyloxy)butyl)-5-oxomorpholine-4-carboxylate

Tert-butyl 3-(4-(benzyloxy)butyl)-5-oxomorpholine-4-carboxylate

Cat. No.: B14164631
M. Wt: 363.4 g/mol
InChI Key: MTRAXMHEOGQFIC-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-(benzyloxy)butyl)-5-oxomorpholine-4-carboxylate is a complex organic compound that features a morpholine ring substituted with a tert-butyl ester group, a benzyloxybutyl chain, and a ketone functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-(benzyloxy)butyl)-5-oxomorpholine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of functional groups, followed by selective reactions to introduce the desired substituents. For example, the benzyloxy group can be introduced via a Williamson ether synthesis, while the tert-butyl ester can be formed using tert-butyl alcohol and an acid catalyst .

Industrial Production Methods

Industrial production of such compounds often employs flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-(benzyloxy)butyl)-5-oxomorpholine-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The ketone group can be reduced to form a secondary alcohol.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group yields benzaldehyde, while reduction of the ketone group yields a secondary alcohol .

Scientific Research Applications

Tert-butyl 3-(4-(benzyloxy)butyl)-5-oxomorpholine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-(benzyloxy)butyl)-5-oxomorpholine-4-carboxylate involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the morpholine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Tert-butyl 3-(4-(benzyloxy)butyl)-5-oxomorpholine-4-carboxylate is unique due to its combination of a morpholine ring, a benzyloxybutyl chain, and a tert-butyl ester group. This combination of functional groups provides distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

tert-butyl 3-oxo-5-(4-phenylmethoxybutyl)morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO5/c1-20(2,3)26-19(23)21-17(14-25-15-18(21)22)11-7-8-12-24-13-16-9-5-4-6-10-16/h4-6,9-10,17H,7-8,11-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTRAXMHEOGQFIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(COCC1=O)CCCCOCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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